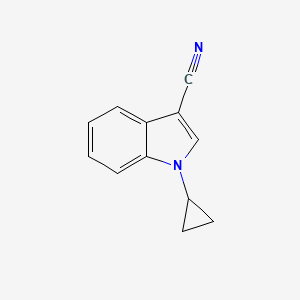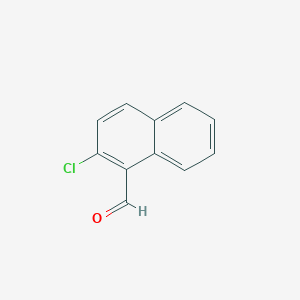
(S)-2-((Methoxycarbonyl)amino)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((Methoxycarbonyl)amino)hexanoic acid can be achieved through several methods. One common approach involves the protection of the amino group of L-leucine using a methoxycarbonyl group. This can be done by reacting L-leucine with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-((Methoxycarbonyl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium on carbon.
Major Products:
Oxidation: Formation of keto acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-2-((Methoxycarbonyl)amino)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of protein structure and function, as it can be incorporated into peptides and proteins.
Industry: The compound can be used in the production of biodegradable polymers and other materials.
Wirkmechanismus
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)hexanoic acid involves its incorporation into peptides and proteins. The methoxycarbonyl group can protect the amino group during peptide synthesis, preventing unwanted side reactions. Once incorporated into a peptide, the compound can influence the peptide’s structure and function, potentially affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
(S)-2-((Fluorenylmethoxycarbonyl)amino)hexanoic acid: This compound also has a protective group attached to the amino group of leucine, but it uses a fluorenylmethoxycarbonyl group instead of a methoxycarbonyl group.
(S)-2-((tert-Butoxycarbonyl)amino)hexanoic acid: This compound uses a tert-butoxycarbonyl group for protection.
Uniqueness: (S)-2-((Methoxycarbonyl)amino)hexanoic acid is unique due to the presence of the methoxycarbonyl group, which offers different reactivity and protection compared to other protective groups. This can influence the compound’s behavior in chemical reactions and its applications in peptide synthesis.
Eigenschaften
Molekularformel |
C8H15NO4 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
(2S)-2-(methoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-3-4-5-6(7(10)11)9-8(12)13-2/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1 |
InChI-Schlüssel |
ICEMSUSYBQWJHN-LURJTMIESA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)O)NC(=O)OC |
Kanonische SMILES |
CCCCC(C(=O)O)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



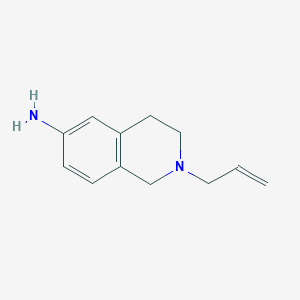

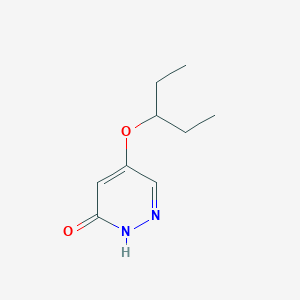

![(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B11907599.png)
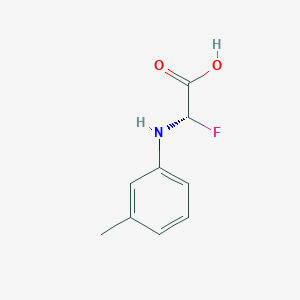

![3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11907616.png)
